![molecular formula C23H31KO4 B12301740 Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)
Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prorenoato de potasio; 3-(15-hidroxi-10,14-dimetil-7-oxo-15-pentaciclo[9.7.0.02,4.05,10.014,18]octadeca-5-enil)propanoato, también conocido como Prorenoato de potasio, es una sal de potasio del ácido prorenoico. Este compuesto pertenece a la clase de antimineralocorticoides esteroideos sintéticos con actividad diurética ahorradora de potasio. Antagoniza la actividad de la aldosterona en el receptor mineralocorticoide en la nefrona, previniendo la reabsorción de sodio y provocando la excreción de sodio y agua al tiempo que reduce la excreción de potasio .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Prorenoato de potasio; 3-(15-hidroxi-10,14-dimetil-7-oxo-15-pentaciclo[97002,405,10014,18]octadeca-5-enil)propanoato implica múltiples pasos, comenzando con los precursores esteroideos apropiadosEl paso final implica la reacción del ácido prorenoico con hidróxido de potasio para formar la sal de potasio .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados debido a su uso comercial limitado. El enfoque general implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio, con optimización para el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Prorenoato de potasio; 3-(15-hidroxi-10,14-dimetil-7-oxo-15-pentaciclo[9.7.0.02,4.05,10.014,18]octadeca-5-enil)propanoato se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo ceto en condiciones oxidantes fuertes.
Reducción: El grupo ceto se puede reducir a un grupo hidroxilo usando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica en el grupo propanoato.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el carbonato de potasio.
Productos Mayores
Oxidación: Formación de la dicetona correspondiente.
Reducción: Formación del diol correspondiente.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Prorenoato de potasio; 3-(15-hidroxi-10,14-dimetil-7-oxo-15-pentaciclo[9.7.0.02,4.05,10.014,18]octadeca-5-enil)propanoato tiene varias aplicaciones de investigación científica:
Química: Utilizado como un compuesto modelo para estudiar la reactividad de los antimineralocorticoides esteroideos.
Biología: Investigado por sus efectos en los receptores mineralocorticoides y su potencial como agente diurético.
Medicina: Explorado por su posible uso en el tratamiento de afecciones como la hipertensión y la insuficiencia cardíaca debido a sus propiedades diuréticas ahorradoras de potasio.
Mecanismo De Acción
El mecanismo de acción de Prorenoato de potasio; 3-(15-hidroxi-10,14-dimetil-7-oxo-15-pentaciclo[9.7.0.02,4.05,10.014,18]octadeca-5-enil)propanoato implica antagonizar la actividad de la aldosterona en el receptor mineralocorticoide en la nefrona. Esto previene la reabsorción de sodio y promueve la excreción de sodio y agua al tiempo que reduce la excreción de potasio. Los objetivos moleculares incluyen los receptores mineralocorticoides, y las vías involucradas están relacionadas con la regulación del equilibrio de electrolitos y la presión arterial .
Comparación Con Compuestos Similares
Compuestos Similares
Espironolactona: Otro antimineralocorticoide esteroideo con propiedades diuréticas similares.
Eplerenona: Un antagonista selectivo del receptor de aldosterona con menos efectos secundarios en comparación con la espironolactona.
Canrenona: Un metabolito de la espironolactona con efectos farmacológicos similares.
Singularidad
Prorenoato de potasio; 3-(15-hidroxi-10,14-dimetil-7-oxo-15-pentaciclo[9.7.0.02,4.05,10.014,18]octadeca-5-enil)propanoato es único debido a su estructura pentacíclica específica y su potente actividad como diurético ahorrador de potasio. Su capacidad para antagonizar selectivamente la aldosterona sin efectos secundarios significativos lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C23H31KO4 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate |
InChI |
InChI=1S/C23H32O4.K/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26;/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26);/q;+1/p-1 |
Clave InChI |
NLSAMWIBIQWHTK-UHFFFAOYSA-M |
SMILES canónico |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)[O-])O)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



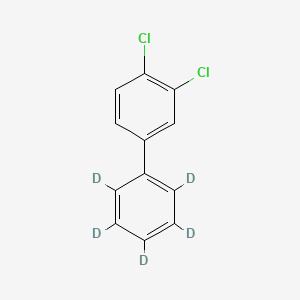
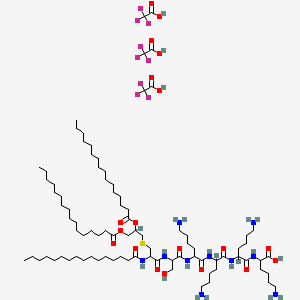
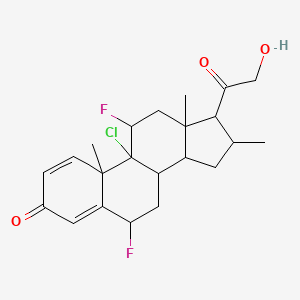
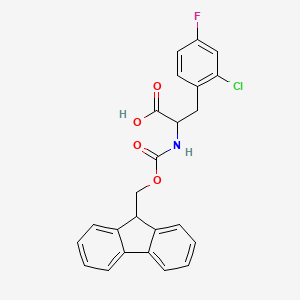
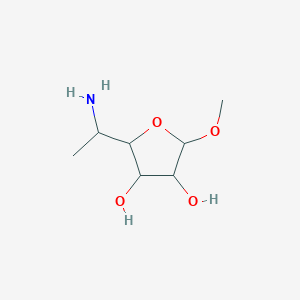

![methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-propanoyloxypropanoate](/img/structure/B12301722.png)
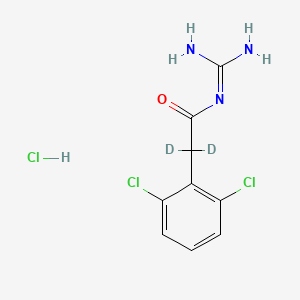
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)
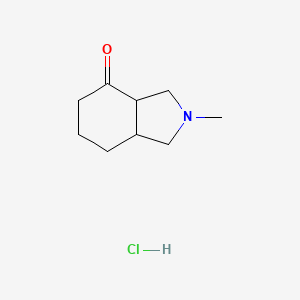
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)

